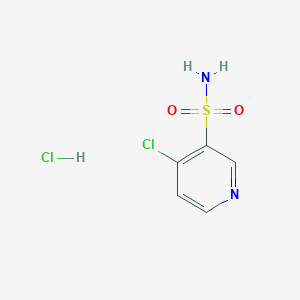
2,5-Dibromo-4-methylbenzoic acid
Descripción general
Descripción
2,5-Dibromo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6Br2O2 . It has a molecular weight of 293.94000 .
Synthesis Analysis
The synthesis of 2,5-Dibromo-4-methylbenzoic acid or similar compounds often involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-methylbenzoic acid consists of a benzene ring substituted with two bromine atoms, one methyl group, and one carboxylic acid group .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
Synthesis of 2,5-Diketopiperazine Derivatives : A study by Ji, Yi, and Cai (2014) developed a new protocol using 2-isocyanophenyl 4-methylbenzoate for synthesizing 2,5-diketopiperazine derivatives. This method shows good functional group tolerance and avoids the typically offensive isocyanides (Ji, Yi, & Cai, 2014).
Synthesis of Alkyl 4,5-dibromo-2-methylbenzoate Derivatives : Gauna, Cobice, and Awruch (2008) synthesized alkyl 4,5-dibromo-2-methylbenzoate derivatives from 1,2-dibromo-4-alkoxymethyl-5-methylbenzene, providing insights into the synthesis of similar compounds (Gauna, Cobice, & Awruch, 2008).
Synthesis of Novel Oxadiazoles : He, Zhu, Yang, Hu, and Cao (2009) introduced a 1,3,4-oxadiazole moiety into the stilbene skeleton, utilizing p-toluic acid in the synthesis process. This may indicate potential applications in organic optical materials (He et al., 2009).
Biochemical Applications
Determination of Sulfhydryl Groups : Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, indicating possible biochemical applications of similar compounds (Ellman, 1959).
Cytostatic Activity in Human Cancer Cells : Eamvijarn, Kijjoa, Bruyère, et al. (2012) isolated compounds from the fungus Neosartorya pseudofischeri, including a derivative of 2,4-dihydroxy-6-methylbenzoic acid, showing cytostatic effects in human cancer cells (Eamvijarn et al., 2012).
Analytical Chemistry Applications
- Analysis of Oligosaccharides and Glycopeptides : Papac, Wong, and Jones (1996) utilized matrices like 2,5-dihydroxybenzoic acid in mass spectrometry for oligosaccharides, highlighting the utility of similar compounds in analytical methods (Papac, Wong, & Jones, 1996).
Propiedades
IUPAC Name |
2,5-dibromo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRPUDOCRCFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632639 | |
| Record name | 2,5-Dibromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-methylbenzoic acid | |
CAS RN |
20871-01-6 | |
| Record name | 2,5-Dibromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

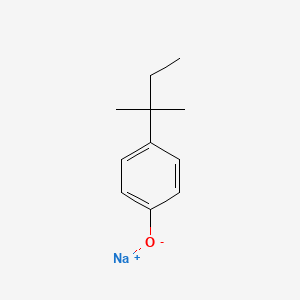
![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)


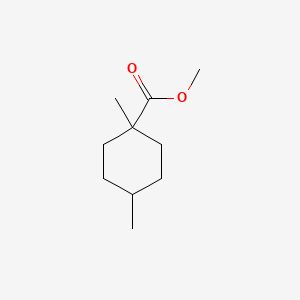


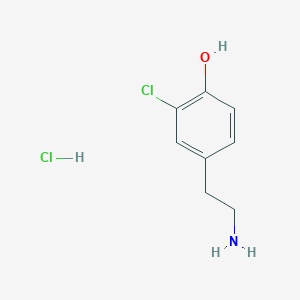

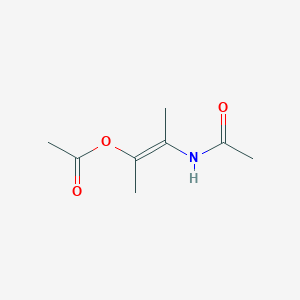
![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)

